Batrachotoxin
CAS No.: 23509-16-2
Cat. No.: VC20743031
Molecular Formula: C31H42N2O6
Molecular Weight: 538.7 g/mol
Purity: 90 %
* For research use only. Not for human or veterinary use.

CAS No. | 23509-16-2 |
---|---|
Molecular Formula | C31H42N2O6 |
Molecular Weight | 538.7 g/mol |
IUPAC Name | 1-[(1R,6S,9S,11S,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
Standard InChI | InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3/t20?,21?,24?,27-,28-,29-,30-,31-/m0/s1 |
Standard InChI Key | ISNYUQWBWALXEY-XIPFQYRHSA-N |
Isomeric SMILES | CC1=CNC(=C1C(=O)OC(C)C2=CC[C@@]34[C@@]2(CC([C@@]56C3=CCC7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C |
SMILES | CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |
Canonical SMILES | CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |
Colorform | Noncrystal |
Overview of Batrachotoxin
Definition and Properties
Batrachotoxin is an extremely potent cardiotoxic and neurotoxic steroidal alkaloid with a molecular weight of 538.7 Da . The name derives from the Greek word βάτραχος (bátrachos), meaning 'frog,' reflecting its predominant natural source . The compound is characterized by its small size and skin permeability, contributing to its rapid absorption and lethal effects . Structurally related chemical compounds are often collectively referred to as batrachotoxins, forming a family of similar neurotoxic agents .
BTX exhibits several distinctive pharmacological properties that set it apart from other neurotoxins. It irreversibly opens sodium channels of nerve cells and prevents them from closing, resulting in sustained depolarization that leads to paralysis and death . No effective antidote has been discovered, which further contributes to its lethality .
Sources and Distribution
Batrachotoxin occurs naturally in specific organisms distributed across different taxonomic groups. The toxin is predominantly found in:
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Poison dart frogs in Central and South America, particularly species from the Dendrobatidae family such as Phyllobates bicolor and Phyllobates terribilus
In frogs, the alkaloid is present primarily in the skin, serving as a powerful defense mechanism against predators . The poison secreted from the skin of these tiny frogs has been utilized for centuries by indigenous tribes for hunting purposes, demonstrating both its historical significance and lethal efficacy .
Historical Uses
Indigenous communities in Central and South America have historically harnessed the potent properties of batrachotoxin by collecting secretions from poison dart frogs to create lethal hunting weapons . This practice represents one of the earliest documented uses of animal toxins for human purposes and highlights the compound's powerful biological effects that have been recognized for generations before scientific investigation .
History and Discovery
Initial Isolation
The scientific discovery of batrachotoxin is attributed to Fritz Märki and Bernhard Witkop at the National Institute of Arthritis and Metabolic Diseases, National Institutes of Health, Bethesda, Maryland . Their pioneering work involved separating the potent toxic alkaloids fraction from Phyllobates bicolor and determining its chemical properties in 1963 . This investigation resulted in the isolation of four major toxic steroidal alkaloids: batrachotoxin, homobatrachotoxin (isobatrachotoxin), pseudobatrachotoxin, and batrachotoxinin A .
Structure Determination
The comprehensive structure determination of batrachotoxin presented significant challenges due to the extreme potency of the toxin and the minimal amounts that could be collected for analysis . The breakthrough came when Takashi Tokuyama, who joined the investigation later, converted one of the congener compounds, batrachotoxinin A, to a crystalline derivative, enabling structure elucidation with x-ray diffraction techniques in 1968 .
Comparative analysis of mass spectrometry and NMR spectroscopy data revealed that batrachotoxin and batrachotoxinin A shared the same steroidal structure, with batrachotoxin having an additional pyrrole moiety attached . This was confirmed when batrachotoxin was partially hydrolyzed using sodium hydroxide to produce a material with identical TLC and color reactions as batrachotoxinin A . The complete structure of batrachotoxin was definitively established in 1969 through chemical recombination of both fragments .
Molecular Mechanism of Action
Interaction with Voltage-Gated Sodium Channels
Batrachotoxin exerts its potent effects through highly specific interactions with voltage-gated sodium (Nav) channels, which are critical for generating action potentials in nerve, muscle, and heart tissues . The toxin binds preferentially to open Nav channels and alters several channel properties in fundamental ways .
The primary mechanisms by which batrachotoxin affects sodium channel function include:
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Shifting the voltage dependence of activation in the hyperpolarizing direction, causing channels to open at more negative membrane potentials
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Inhibiting inactivation processes, resulting in persistent channel activation
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Reducing selectivity to sodium ions and decreasing channel conductance
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Slowing deactivation of sodium channels, preventing normal channel closure
These effects collectively result in sustained depolarization of cell membranes, disrupting normal electrical signaling in excitable tissues and ultimately leading to paralysis and death .
Dual Receptor Site Mechanism
Recent breakthrough research using cryogenic electron microscopy has revealed a remarkable dual binding mechanism for batrachotoxin . The toxin simultaneously binds to two homologous but nonidentical receptor sites on the cardiac sodium channel:
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At the interface between Domains I and IV
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At the interface between Domains III and IV
This dual binding mechanism explains the exceptional potency and multifaceted effects of batrachotoxin on sodium channel function . The two bound toxin molecules work in concert to stabilize α/π helical conformation in the S6 segments that gate the pore . Additionally, one of the bound BTX molecules interacts with the crucial Lys1421 residue via an apparent water-bridged hydrogen bond, a residue that is essential for sodium conductance and selectivity .
Molecular Binding Model
Molecular modeling studies have provided detailed insights into how batrachotoxin interacts with sodium channels at the atomic level . The toxin adopts a distinctive horseshoe conformation with the horseshoe plane oriented perpendicular to the pore axis . This structural arrangement allows the toxin to effectively wedge itself into the channel pore.
Key features of the batrachotoxin binding model include:
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The BTX ammonium group engages in cation-π interactions with specific phenylalanine residues (e.g., Phe_3i16)
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The toxin forms hydrophobic hydrogen bonds and cation-π contacts with the pore-lining helices
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The horseshoe shape creates space for partially dehydrated sodium ions to permeate through the hydrophilic inner surface of the toxin
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Oxygen atoms at the horseshoe inner surface constitute a transient binding site for permeating cations
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The bulky toxin molecule physically resists pore closure, preventing the S6 rearrangements necessary for closure of the activation gate
This molecular understanding explains why batrachotoxin effectively acts as a "stent" to hold open sodium channels, leading to persistent activation and the subsequent toxic effects .
Structure-Function Relationships
Critical Amino Acid Residues
Extensive mutational studies have identified specific amino acid residues that are critical for batrachotoxin sensitivity in sodium channels . These BTX-sensing residues are distributed across the inner helices of all four repeats of the channel, suggesting that the toxin binds within the channel pore rather than at the channel-lipid interface as previously thought .
Table 1: Energy Contributions and Mutational Effects of Key Residues in Batrachotoxin Binding
This detailed mapping of energy contributions and mutational effects provides crucial insights into the specific interactions that mediate batrachotoxin binding and action. Particularly notable are the high-energy contributions of phenylalanine residues, suggesting a significant role for aromatic interactions in toxin binding .
Comparative Actions on Different Sodium Channels
Research has revealed important similarities and differences in batrachotoxin's actions on different types of sodium channels . Studies comparing eukaryotic (multi-domain) and prokaryotic (homotetrameric) sodium channels have provided valuable insights into the fundamental mechanisms of toxin action and voltage-dependent ion channel gating .
In homotetrameric prokaryotic Nav channels such as NaChBac and NavSp1, batrachotoxin has been shown to:
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Hinder deactivation in a use-dependent fashion
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Facilitate activation
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Bind within the open pore
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Prevent S6 rearrangements necessary for closure of the activation gate
These findings reveal general similarities to batrachotoxin actions on eukaryotic Nav channels, while also highlighting structural and functional differences between these evolutionarily distinct channel types . The research emphasizes the tractability of bacterial Nav channels as models for understanding voltage-dependent ion channel gating and pharmacology .
Toxicity and Pharmacological Properties
Potency and Lethal Effects
Batrachotoxin is exceptionally potent, with a mean lethal dose in mice of just 2 μg/kg, making it the most potent of all known sodium channel toxins . This extraordinary toxicity is due to its ability to cause persistent sodium channel activation, leading to uncontrolled depolarization of excitable cells, which results in paralysis and death .
The toxin's small size and skin permeability further contribute to its hazardous nature, allowing for rapid absorption through the skin and mucous membranes . This property has led to strict handling guidelines, with product safety information typically indicating "Use extreme caution! May cause death" .
Research Applications
Despite its extreme toxicity, batrachotoxin has proven valuable as a research tool for investigating sodium channel structure and function . Its high affinity and specificity for Nav channels make it useful for probing channel functions, including gating mechanisms . The toxin has been particularly instrumental in:
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Identifying critical amino acid residues involved in sodium channel function
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Elucidating the structural basis of ion permeation and selectivity
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Understanding the mechanisms of voltage-dependent channel gating
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Providing insights into the binding sites and mechanisms of other sodium channel-targeting drugs and toxins
The recent structural determination of batrachotoxin-bound sodium channels represents a significant advancement in understanding the atomic-level details of toxin-channel interactions . This knowledge contributes to a deeper understanding of use-dependent natural and synthetic Nav channel agonists and antagonists, despite their overlapping binding motifs on the channel proteins .
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